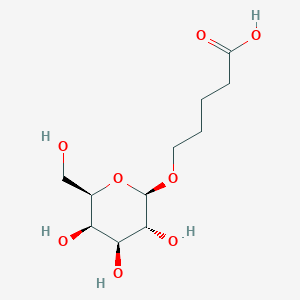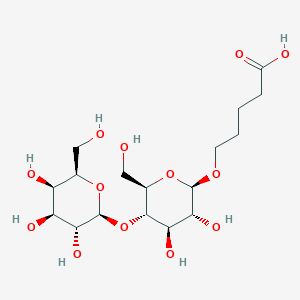
(((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid, also known as DGEPA, is a naturally occurring organic compound found in several species of plants and animals. It is a member of the class of compounds known as alpha-hydroxy acids, and is one of the few compounds of its type to have a significant presence in the human body. DGEPA has been studied extensively in recent years, and has been found to have a wide range of potential applications in the fields of biochemistry and physiology. This article will discuss the synthesis method of DGEPA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, as well as its potential future directions.
Wissenschaftliche Forschungsanwendungen
(((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid has been studied extensively in recent years, and has been found to have a wide range of potential applications in the fields of biochemistry and physiology. (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid has been shown to have antioxidant, anti-inflammatory, and anti-aging properties, and has been studied for its potential applications in the treatment of a variety of diseases and health conditions. It has also been studied for its potential use in the development of new drugs and therapeutic agents. Additionally, (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid has been studied for its potential use in the development of new food and cosmetic products.
Wirkmechanismus
The exact mechanism of action of (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid is still not fully understood. However, it is believed that (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid works by inhibiting the activity of certain enzymes involved in the metabolism of fatty acids and glycerol. This inhibition of enzymes may lead to an increase in the production of certain hormones and neurotransmitters, which may in turn lead to a variety of beneficial effects on the body.
Biochemical and Physiological Effects
(((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid has been shown to have a variety of biochemical and physiological effects on the body. It has been found to have antioxidant, anti-inflammatory, and anti-aging properties, and has been studied for its potential applications in the treatment of a variety of diseases and health conditions. Additionally, (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid has been found to have a positive effect on the immune system, and has been studied for its potential use in the development of new drugs and therapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid in laboratory experiments has several advantages. (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid is relatively easy to synthesize, and is relatively stable when stored correctly. Additionally, (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid can be easily purified and crystallized. However, (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid is relatively expensive, and is not always readily available. Furthermore, (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid is not always suitable for use in all laboratory experiments, and must be carefully evaluated before use.
Zukünftige Richtungen
Given the range of potential applications of (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid, there are a number of potential future directions that can be taken. One potential direction is the development of new drugs and therapeutic agents based on (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid. Additionally, further research into the biochemical and physiological effects of (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid could lead to the development of new food and cosmetic products. Furthermore, research into the mechanism of action of (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid could lead to a better understanding of its potential applications in the treatment of various diseases and health conditions. Finally, further research into the synthesis of (((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid could lead to the development of more efficient and cost-effective methods of production.
Synthesemethoden
(((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid can be synthesized in a laboratory setting using a variety of methods. One of the most common methods involves the use of an enzyme-catalyzed reaction between galactose and ethylene glycol. This reaction produces a product that is then purified by chromatography and crystallized. Other methods of synthesis include the use of a lipase-catalyzed reaction between galactose and ethylene glycol, as well as the use of a chemical reaction between galactose and ethylene glycol.
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O11/c16-9-10-12(19)13(20)14(21)15(26-10)25-8-7-24-6-5-23-4-3-22-2-1-11(17)18/h10,12-16,19-21H,1-9H2,(H,17,18)/t10-,12+,13+,14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAORTLIYDOXHL-BGNCJLHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOC1C(C(C(C(O1)CO)O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCOCCOCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(((beta-D-Galactopyranosyl-oxy)ethoxy)ethoxy)propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chloro(p-cymene)[(1S,2S)-(-)-2-amino-1,2-diphenylethyl((methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B6310354.png)








![Neu5Ac[1Me,4789Ac]alpha(2-3)Gal[246Bz]-beta-MP, 95%](/img/structure/B6310412.png)



